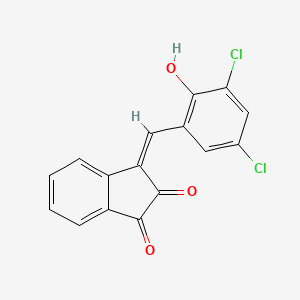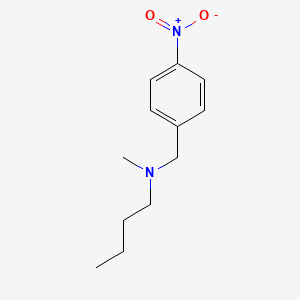![molecular formula C15H16Cl4N2O B4617658 2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar cyclopropane derivatives often involves reactions of chlorinated precursors with various nucleophiles in the presence of bases or catalysts. For example, 1,1-Dichloro-2-(chloromethyl)cyclopropane reacts with phenols, alcohols, or thiophenol under different conditions, showcasing the compound's reactivity towards the formation of dichlorocyclopropanes or bis(aryloxy)methylenecyclopropanes depending on the reaction environment (Jończyk & Kmiotek-Skarżyńska, 1993).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been performed using various spectroscopic and X-ray diffraction techniques, revealing intricate details about the bonding and geometry. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes were characterized, showcasing how analytical and spectroscopic methods can elucidate the structure of complex molecules (Dolaz et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane derivatives highlight the compound's versatility. Methylenecyclopropanes, for example, have been shown to undergo various transformations, including ring-opening reactions and the formation of novel derivatives upon reaction with diphenyl diselenide, indicating a rich chemistry that could be relevant to our compound of interest (Shi & Lu, 2006; Liu & Shi, 2004).
Applications De Recherche Scientifique
Environmental Exposure and Health Impacts
Urinary Concentrations of Environmental Phenols in Pregnant Women : This study assessed exposure to various environmental phenols, including bisphenol A (BPA) and chlorophenols, among pregnant women. The research highlighted the ubiquitous presence of these compounds in consumer products and their potential differential exposure based on racial/ethnic and geographic differences, suggesting implications for fetal development and maternal health (Mortensen et al., 2014).
Exposure to the Plasticizer DINCH in U.S. Adults : This study monitored the exposure to DINCH, a plasticizer used as a phthalate replacement, by measuring urinary concentrations of its metabolites. The increase in detection rates of DINCH metabolites from 2007 to 2012 indicated rising human exposure levels, underlining the importance of monitoring new chemical substitutes for potential health implications (Silva et al., 2013).
PBDEs in U.S. Mothers' Milk : Research on polybrominated diphenyl ethers (PBDEs) levels in breast milk from Texas mothers showed significant exposure to flame retardants used in consumer products. The study raised concerns about potential toxicity to nursing infants and the need for further investigation into human and food levels of PBDEs for public health safety (Schecter et al., 2003).
Propriétés
IUPAC Name |
2,2-dichloro-N-[(E)-[4-chloro-1-(4-chlorophenyl)butylidene]amino]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl4N2O/c1-14(9-15(14,18)19)13(22)21-20-12(3-2-8-16)10-4-6-11(17)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGJEKBPYKDJBG-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NN=C(CCCCl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1(Cl)Cl)C(=O)N/N=C(\CCCCl)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2-chloro-4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4617576.png)

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)
![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)

![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)

![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)


![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)